(4-Ethyloctyl)(methyl)amine chemical structure and properties
(4-Ethyloctyl)(methyl)amine chemical structure and properties
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-Ethyloctyl)(methyl)amine, a branched-chain secondary amine with potential applications in various industrial and research settings. The document details its chemical structure, physicochemical properties, and outlines a plausible synthetic route. Furthermore, it explores the compound's expected chemical reactivity, potential applications, and provides essential safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are interested in the synthesis and application of novel aliphatic amines.
Introduction
(4-Ethyloctyl)(methyl)amine, systematically named 4-ethyl-N-methyloctan-1-amine, is a secondary amine featuring a branched alkyl chain. Its structure, combining a long hydrophobic carbon chain with a polar amine group, suggests potential utility as a surfactant, corrosion inhibitor, and as a versatile intermediate in organic synthesis.[1] Branched-chain amines are of particular interest in material science and pharmaceuticals as the branching can influence physical properties such as melting point, viscosity, and solubility, and can also impact the biological activity of molecules into which they are incorporated.[2] This guide aims to provide a detailed technical resource on this specific amine, consolidating available data with scientifically grounded predictions and methodologies.
Chemical Structure and Identification
The chemical structure of (4-Ethyloctyl)(methyl)amine is characterized by an eight-carbon chain with an ethyl group at the fourth position and a methylamino group at the first position.
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IUPAC Name: 4-ethyl-N-methyloctan-1-amine
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Synonyms: (4-ethyloctyl)(methyl)amine
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CAS Number: 1272935-67-7
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Molecular Formula: C₁₁H₂₅N
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Molecular Weight: 171.32 g/mol
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SMILES: CCCCC(CC)CCCNC
Physicochemical Properties
| Property | Value | Source/Method |
| Physical State | Expected to be a liquid at room temperature | Based on similar aliphatic amines[3] |
| Boiling Point | Predicted: ~200-220 °C | Estimation based on structurally similar amines |
| Melting Point | Not available | --- |
| Density | Predicted: ~0.8 g/cm³ | Estimation based on structurally similar amines |
| Solubility | Sparingly soluble in water, soluble in organic solvents | General property of long-chain amines[3] |
| pKa | Predicted: ~10.5 - 11.0 | Typical range for secondary alkylamines |
| LogP | Predicted: 3.2024 | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[4] |
| Hydrogen Bond Donors | 1 | ChemScene[4] |
| Hydrogen Bond Acceptors | 1 | ChemScene[4] |
| Rotatable Bonds | 8 | ChemScene[4] |
Synthesis of 4-ethyl-N-methyloctan-1-amine
Proposed Synthetic Workflow
The synthesis begins with the preparation of the starting aldehyde, 4-ethyloctanal, which can be synthesized from commercially available precursors. The aldehyde then undergoes condensation with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.
Caption: Proposed synthetic workflow for (4-Ethyloctyl)(methyl)amine.
Experimental Protocol: Reductive Amination
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Materials:
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4-Ethyloctanal
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Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
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Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
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Methanol or Ethanol (as solvent)
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Acetic acid (as a catalyst)
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment for organic synthesis
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-ethyloctanal (1 equivalent) in methanol.
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Amine Addition: To the stirred solution, add a solution of methylamine (1.2 equivalents).
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pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 6-7.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by TLC or GC-MS.
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Reduction: Once imine formation is complete, slowly add sodium cyanoborohydride (1.5 equivalents) in portions to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
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Reaction Monitoring: Continue stirring the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the imine and the formation of the product by TLC or GC-MS.
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Work-up:
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Quench the reaction by the slow addition of water.
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Remove the bulk of the methanol under reduced pressure.
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Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude (4-Ethyloctyl)(methyl)amine can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, the following are predictions based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-ethyl-N-methyloctan-1-amine is expected to show signals corresponding to the different proton environments in the molecule. The N-methyl group would likely appear as a singlet around 2.2-2.6 ppm.[8] The N-H proton signal is often broad and may appear over a wide range.[8] The protons on the carbon adjacent to the nitrogen (CH₂-N) would be deshielded and appear further downfield than other methylene protons. The remaining protons of the octyl and ethyl chains would appear in the upfield region (0.8-1.6 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carbon of the N-methyl group would appear in the range of 30-40 ppm. The carbon atom attached to the nitrogen (C1) would be in the range of 40-50 ppm. The other aliphatic carbons would resonate in the 10-40 ppm region.[1][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of this secondary amine is expected to show a characteristic N-H stretching vibration as a single, relatively weak and sharp band in the region of 3300-3500 cm⁻¹.[8][11][12][13] Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching in the 1250-1020 cm⁻¹ region.[11]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) at m/z = 171 would be expected. Common fragmentation patterns for aliphatic amines include alpha-cleavage, resulting in the loss of an alkyl radical to form a stable iminium ion. For 4-ethyl-N-methyloctan-1-amine, a prominent fragment would likely be observed at m/z = 44, corresponding to [CH₂=NHCH₃]⁺.
Chemical Reactivity
(4-Ethyloctyl)(methyl)amine is a secondary amine and is expected to exhibit reactivity typical of this functional group. The lone pair of electrons on the nitrogen atom makes it both a base and a nucleophile.
Basicity
As an aliphatic amine, it is a moderately strong base and will react with acids to form the corresponding ammonium salt. This property can be utilized to improve its solubility in aqueous solutions.[1]
Nucleophilicity
The nitrogen atom can act as a nucleophile in various reactions:
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Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.[14]
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Acylation: It will react with acid chlorides, anhydrides, and esters to form the corresponding amide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.[14]
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Reaction with Carbonyls: As demonstrated in its synthesis, it can react with aldehydes and ketones to form enamines (if an alpha-proton is present on the carbonyl compound) or undergo further reactions.
Caption: Key reactions of (4-Ethyloctyl)(methyl)amine.
Potential Applications
The unique structure of (4-Ethyloctyl)(methyl)amine suggests several potential industrial and research applications:
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Surfactants and Emulsifiers: The combination of a long, branched hydrophobic tail and a polar amine headgroup makes it a candidate for use as a cationic surfactant in formulations for detergents, fabric softeners, and emulsifying agents.[3][15]
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Corrosion Inhibitors: Long-chain amines are known to form protective films on metal surfaces, thereby inhibiting corrosion. This compound could find use in the oil and gas industry and in protective coatings.[1]
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Synthesis Intermediate: Its nucleophilic nature allows it to be a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][14][16] The branched alkyl group can be used to tune the physical and biological properties of the final product.
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Polymer Chemistry: It can be used as a monomer or a curing agent in the production of polymers such as polyamides and epoxy resins.[14]
Safety and Handling
Disclaimer: This information is based on general knowledge of aliphatic amines and available data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) before handling.
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Hazards: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[17] They can also be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methods
The purity and identity of (4-Ethyloctyl)(methyl)amine can be assessed using standard analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the amine from impurities and for confirming its molecular weight and fragmentation pattern.[18] Derivatization may be necessary to improve chromatographic performance.[18]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the N-H functional group.
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Titration: The amine concentration can be determined by titration with a standard acid.
Conclusion
(4-Ethyloctyl)(methyl)amine is a branched secondary amine with a range of potential applications stemming from its amphiphilic nature and the reactivity of its amine group. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research into the experimental properties and applications of this molecule is warranted to fully explore its potential in various fields of chemistry and material science.
References
-
MySkinRecipes. 4-Ethyl-N-methyloctan-1-amine. [Link]
-
PubChem. 4-Ethyl-2-methyloctan-4-amine. [Link]
-
Organic Chemistry Portal. Alkylamine synthesis by C-C coupling. [Link]
-
NIST. 1-Octanamine, N-methyl-. [Link]
-
PubChem. N-Ethyl-N-methyloctan-1-amine. [Link]
- Google Patents. Long chain aliphatic hydrocarbyl amine additives having an oxy-alkylene hydroxy connecting group.
-
PubMed. Toxicity of aliphatic amines: structure-activity relationship. [Link]
-
University of Calgary. IR: amines. [Link]
-
Journal of the American Chemical Society. Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Toxicity of aliphatic amines: Structure-activity relationship. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]
-
ACS Publications. Biobased Amines: From Synthesis to Polymers; Present and Future. [Link]
-
PubChem. N-ethyl-N-methyloctan-4-amine. [Link]
-
ResearchGate. 13-C NMR of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
PubMed. Toxicity of model aliphatic amines and their chlorinated forms. [Link]
-
RSC Publishing. The application of amine-based materials for carbon capture and utilisation: an overarching view. [Link]
-
PubChem. Octylmethylamine. [Link]
-
ResearchGate. Synthesis of Substituted N-Alkylamines in Aqueous Media. [Link]
-
YouTube. reductive amination & secondary amine synthesis. [Link]
-
YouTube. Chem 51C F20 Lec 21. Synthesis of Alkylamines. [Link]
-
Dakota System. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]
-
ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
PubChem. N-ethyl-4-methylpentan-1-amine. [Link]
-
Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. [Link]
-
PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Canada.ca. Aliphatic Amines Group - information sheet. [Link]
-
ATB. N-Methyl-1-octanamine. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]
-
Australian Government Department of Health. Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
ChemRxiv. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
Chemsrc. N-Methyl-1-octanamine. [Link]
Sources
- 1. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 3. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
